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Pomalidomide-PEG3-C2-NH2 hydrochloride

Numéro de catalogue: B2378801
Poids moléculaire: 484.9 g/mol
Clé InChI: QWILZBRPTQSQLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Definition and Classification as a Synthesized E3 Ligase Ligand-Linker Conjugate

Pomalidomide-PEG3-C2-NH2 hydrochloride is a synthetic, bifunctional molecule classified as an E3 ligase ligand-linker conjugate. medchemexpress.commedchemexpress.com It is specifically designed as a modular building block for the construction of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com The structure of the molecule can be deconstructed into three essential components:

The E3 Ligase Ligand: The core of this component is pomalidomide (B1683931), an immunomodulatory imide drug (IMiD). nih.govnih.gov Pomalidomide is a high-affinity ligand for Cereblon (CRBN), which acts as the substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex. frontiersin.orgresearchgate.net By incorporating this moiety, the entire conjugate can recruit this specific E3 ligase.

The Linker: The molecule features a three-unit polyethylene (B3416737) glycol (PEG3) chain. PEG linkers are frequently used in PROTAC design due to several advantageous properties. biochempeg.com They offer flexibility and can improve the solubility and bioavailability of the final PROTAC molecule. researchgate.net The specific length of the linker is a critical parameter in determining the efficacy of a PROTAC. nih.govbroadpharm.com

The Functional Group: The linker is terminated with a C2-NH2 group, which is a primary amine. This amine serves as a reactive handle, allowing for straightforward chemical conjugation to a ligand designed to bind a specific protein of interest. frontiersin.org The entire construct is supplied as a hydrochloride salt to enhance stability and handling.

This tripartite design makes this compound a versatile reagent for researchers to synthesize custom PROTACs for experimental studies. nih.gov

Chemical Properties of this compound
IdentifierValue
CAS Number2446474-09-3
Molecular FormulaC₂₁H₂₉ClN₄O₇
Molecular Weight484.93 g/mol
SynonymsPomalidomide-PEG3-Amine HCl, Cereblon Ligand-Linker Conjugates 5 hydrochloride

Context within Proteolysis-Targeting Chimeras (PROTACs) and Targeted Protein Degradation (TPD) Modalities

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins, rather than simply inhibiting their function. nih.gov The ubiquitin-proteasome system (UPS) is the primary cellular pathway for protein disposal, and TPD technologies are designed to hijack this system. medchemexpress.com

PROTACs are the most prominent modality within TPD. frontiersin.org These are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker. medchemexpress.combroadpharm.com One ligand binds to a protein of interest (POI), while the other binds to an E3 ubiquitin ligase. medchemexpress.com By simultaneously binding both the target protein and the E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase). frontiersin.org This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. medchemexpress.com

This compound functions as a prefabricated component for one half of a PROTAC molecule. medchemexpress.com It provides the CRBN-binding "anchor" and the linker. medchemexpress.com Researchers can then chemically couple this molecule to a "warhead"—a ligand that targets a specific protein implicated in disease—to create a complete and functional PROTAC. broadpharm.com This modular approach accelerates the development and testing of new protein degraders. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29ClN4O7 B2378801 Pomalidomide-PEG3-C2-NH2 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O7.ClH/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;/h1-3,16,23H,4-13,22H2,(H,24,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWILZBRPTQSQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Components and Design Principles of Pomalidomide Peg3 C2 Nh2 Hydrochloride

The Pomalidomide (B1683931) E3 Ligase-Binding Moiety and its Interaction with Cereblon (CRBN)

The pomalidomide component of the molecule functions as the "anchor" that recruits the CRBN E3 ubiquitin ligase. biochempeg.com Pomalidomide is a derivative of thalidomide (B1683933) and is classified as an immunomodulatory drug (IMiD). oup.comresearchgate.net It binds directly to CRBN, which acts as a substrate receptor within the Cullin-4 RING E3 ligase (CRL4^CRBN^) complex. sciepub.comrsc.orgnih.gov

This interaction occurs within a specific binding pocket on the CRBN protein. The glutarimide (B196013) ring of pomalidomide fits into a shallow, hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, and Trp400). binasss.sa.cr The binding is further stabilized by hydrogen bonds between the glutarimide moiety and the peptide backbone of amino acids His378 and Trp380. binasss.sa.cr

Crucially, the binding of pomalidomide to CRBN induces a conformational change, altering the substrate specificity of the E3 ligase complex. rsc.orgnih.gov This "neomorphic" activity allows the CRL4^CRBN^ complex to recognize and bind to proteins it would not normally target, known as neosubstrates. binasss.sa.cr This mechanism is responsible for the therapeutic effects of pomalidomide, which include the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgresearchgate.net In the context of a PROTAC, this engineered recruitment brings a specific protein of interest into close proximity with the E3 ligase, leading to its ubiquitination and subsequent destruction by the proteasome. researchgate.net

Polyethylene (B3416737) Glycol (PEG) Linker Design (PEG3-C2)

PEG linkers are among the most common motifs used in PROTAC design, largely due to the favorable physicochemical properties they confer. biochempeg.comnih.gov

Solubility: PEG chains are hydrophilic, which can significantly increase the aqueous solubility of the often large and hydrophobic PROTAC molecule, enhancing compatibility with physiological environments. precisepeg.comjenkemusa.com

Cellular Permeability: While seemingly counterintuitive for a hydrophilic component, PEG linkers can improve cell permeability. The flexibility imparted by the ethylene (B1197577) glycol units allows the PROTAC to adopt more compact, folded conformations. acs.org This folding can shield polar parts of the molecule, reducing the solvent-accessible polar surface area and facilitating passive diffusion across the cell membrane. acs.org

Synthetic Accessibility: Bifunctional PEG linkers are readily available and allow for the straightforward and modular assembly of PROTACs. nih.govjenkemusa.com

The precise length and composition of the linker are crucial for optimizing a PROTAC's degradation capability. precisepeg.com An improperly designed linker can prevent the formation of a stable and functional ternary complex, rendering the PROTAC ineffective. arxiv.org

Research has consistently shown that there is an optimal linker length for any given target and E3 ligase pair. arxiv.orgnih.govsigmaaldrich.com

A linker that is too short may create steric hindrance, preventing the target protein and E3 ligase from binding simultaneously to the PROTAC. arxiv.org

A linker that is too long may lead to the formation of an unstable or non-productive ternary complex where the key lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination. arxiv.orgnih.gov

For example, studies on estrogen receptor (ER)-targeting PROTACs found that a 16-atom chain length was optimal for inducing ER degradation, with both shorter and longer linkers showing reduced efficacy. researchgate.netnih.gov The flexibility of the linker is also a key factor; while some flexibility is necessary to allow the complex to form, excessive flexibility can be detrimental. researchgate.net Therefore, the PEG3-C2 linker represents a specific choice of length and composition intended to provide a balance of solubility, permeability, and spatial orientation to promote efficient ternary complex formation.

Terminal Amine Functionality for Conjugation to Target Protein Ligands

The terminal primary amine (-NH2) group, present as a hydrochloride salt for stability, serves as a versatile chemical handle for the final assembly of a complete PROTAC. medchemexpress.com This reactive group allows for straightforward conjugation to a "warhead"—a ligand designed to bind specifically to a protein of interest that is targeted for degradation. researchgate.netnih.gov

The amine group can participate in a variety of well-established chemical reactions, such as amide bond formation, enabling chemists to covalently attach the Pomalidomide-PEG3-C2 moiety to a wide array of target-binding ligands. cellmosaic.comnih.gov This modular approach accelerates the discovery and optimization of new PROTACs, as a single, pre-formed E3 ligase-linker conjugate can be combined with numerous different warheads to target a diverse range of proteins. nih.gov

Comparative Analysis with Other E3 Ligase Ligand-Linker Conjugates

The choice of E3 ligase ligand is a critical design element in PROTAC development. Pomalidomide belongs to the family of IMiDs that recruit CRBN, with thalidomide being the parent compound.

Thalidomide was the first compound discovered to bind to CRBN and modulate its activity. nih.govnih.gov Pomalidomide and lenalidomide (B1683929) were subsequently developed as more potent analogs. oup.comresearchgate.net While all three share the glutarimide moiety necessary for binding to CRBN's hydrophobic pocket, subtle structural differences in the rest of the molecule lead to significant variations in binding affinity and neosubstrate degradation profiles. binasss.sa.crnih.gov

Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide and demonstrates more potent degradation of certain neosubstrates. rsc.orgnih.gov For instance, lenalidomide induces the degradation of casein kinase 1α (CK1α), an activity not shared by pomalidomide or thalidomide, highlighting the distinct substrate specificities conferred by each ligand. nih.gov Conversely, pomalidomide is a more potent degrader of ARID2 than lenalidomide, which may contribute to its superior anti-myeloma activity. rsc.org This makes pomalidomide a preferred CRBN ligand for many PROTAC applications where high-potency recruitment of the E3 ligase is desired. acs.org

Table 1. Comparison of Thalidomide and Pomalidomide as CRBN Ligands This table is interactive. You can sort and filter the data.

Feature Thalidomide Pomalidomide
Origin Parent compound of the IMiD class. nih.gov A more potent structural analog of thalidomide. oup.comresearchgate.net
CRBN Binding Binds to the hydrophobic pocket of CRBN via its glutarimide ring. binasss.sa.crnih.gov Binds to the same pocket as thalidomide but generally with higher affinity. rsc.orgnih.gov
Potency Considered the least potent of the three main IMiDs (Thalidomide, Lenalidomide, Pomalidomide). nih.gov More potent than thalidomide in recruiting CRBN and inducing degradation of shared neosubstrates. rsc.orgnih.gov
Substrate Specificity Does not effectively degrade CK1α. nih.gov Does not effectively degrade CK1α, but is a potent degrader of Ikaros, Aiolos, and ARID2. rsc.orgnih.gov

| Use in PROTACs | Used as a CRBN ligand, but often superseded by its more potent analogs. researchgate.net | Frequently used in PROTAC design due to its high potency and well-characterized interaction with CRBN. acs.org |

Lenalidomide-Based Conjugates

Lenalidomide, another derivative of thalidomide, also functions as a molecular glue to the CRBN E3 ligase, inducing the degradation of specific neosubstrate proteins. tandfonline.comtocris.com Like pomalidomide, it is a widely used ligand in the design of PROTACs. tocris.com Both lenalidomide and pomalidomide are effective in recruiting CRBN, but they can exhibit different degradation profiles for certain target proteins. researchgate.net For instance, both are potent degraders of the transcription factors IKZF1 and IKZF3. nih.govresearchgate.net However, modifications to the lenalidomide scaffold have been shown to fine-tune neosubstrate selectivity. tandfonline.com

Conjugate TypeE3 Ligase TargetKey FeaturesRepresentative Degraded Proteins
Lenalidomide-basedCereblon (CRBN)Well-established CRBN recruiter; potential for modulated neosubstrate selectivity with scaffold modifications.IKZF1, IKZF3, CK1α

VHL Ligand-Based Conjugates (e.g., VH032, (S,R,S)-AHPC)

Another major class of PROTACs utilizes ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govbiochempeg.com Small molecules such as VH032 and its derivative (S,R,S)-AHPC are potent VHL ligands. nih.govmedchemexpress.com VHL-based PROTACs have been shown to be highly effective in degrading a wide range of target proteins and are considered a valuable alternative to CRBN-based degraders. biochempeg.com The choice between a VHL and a CRBN ligand can be critical, as the expression levels and activity of these E3 ligases can vary between different cell types and disease states. nih.gov For example, a study on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) found that a VHL-based PROTAC was effective, while CRBN and IAP-based versions were not. nih.gov

Conjugate TypeE3 Ligase TargetKey FeaturesRepresentative Degraded Proteins
VHL Ligand-basedvon Hippel-Lindau (VHL)Potent and widely used alternative to CRBN; efficacy can be cell-type dependent.BCR-ABL1, Androgen Receptor, IRAK4

IAP Ligand-Based Conjugates

Inhibitor of Apoptosis Proteins (IAPs) represent another family of E3 ligases that can be hijacked by PROTACs, which in this context are often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). nih.govresearchgate.net Ligands for IAPs, such as derivatives of bestatin (B1682670) or LCL-161, are incorporated into these chimeric molecules. nih.gov An interesting feature of IAP-based degraders is that they can induce the degradation of the IAP proteins themselves in addition to the target protein. researchgate.net This dual action can be advantageous in cancer therapy, as IAPs are often overexpressed in tumor cells and contribute to therapeutic resistance. researchgate.net

Conjugate TypeE3 Ligase TargetKey FeaturesRepresentative Degraded Proteins
IAP Ligand-based (SNIPERs)Inhibitor of Apoptosis Proteins (IAPs)Can induce degradation of both the target protein and the IAP E3 ligase itself.Androgen Receptor, BRD4, RIPK2

Mechanistic Insights into Pomalidomide Peg3 C2 Nh2 Hydrochloride Mediated Degradation

Mechanism of Action of PROTACs Utilizing Pomalidomide-PEG3-C2-NH2 Hydrochloride

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov Those utilizing this compound specifically recruit the CRBN E3 ligase to induce the degradation of a chosen POI. researchgate.net The mechanism is catalytic, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.

The foundational step in the mechanism of action is the formation of a ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. elifesciences.orgnih.govrsc.org The PROTAC molecule acts as a molecular bridge, inducing proximity between the target protein and the CRBN E3 ligase, two proteins that would not otherwise interact. researchgate.netnih.gov The Pomalidomide (B1683931) portion of the PROTAC binds to Cereblon (CRBN), a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govnih.gov Simultaneously, the other end of the PROTAC binds to the POI. This event brings the entire CRL4^CRBN^ complex into close proximity with the target. nih.govnih.gov The formation of a stable ternary complex is a critical, though not solely sufficient, prerequisite for subsequent protein degradation. elifesciences.org The stability and conformation of this complex are influenced by the specific interactions between all three components, including the linker. nih.gov

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the target protein. nih.govnih.gov This process involves a cascade: ubiquitin is first activated by a ubiquitin-activating enzyme (E1), then transferred to an E2 enzyme, and finally, the E3 ligase catalyzes the transfer of ubiquitin to specific lysine (B10760008) residues on the surface of the POI. nih.govnih.gov The repeated addition of ubiquitin molecules results in the formation of a polyubiquitin (B1169507) chain on the target protein. nih.govnih.gov This polyubiquitin tag serves as a recognition signal for the cell's degradation machinery. nih.gov

The polyubiquitinated target protein is subsequently recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's primary non-lysosomal protease. nih.govnih.gov The target protein is unfolded and cleaved into small peptides, while the ubiquitin units are recycled for future use. youtube.com The PROTAC molecule, having facilitated the ubiquitination, is then released and can engage another target protein and E3 ligase, enabling its catalytic action. researchgate.net The dependence of this degradation pathway on the proteasome has been demonstrated in studies where proteasome inhibitors, such as MG132 or bortezomib (B1684674), successfully block the degradation of the target protein induced by Pomalidomide-based PROTACs. researchgate.netacs.org

Kinetic and Thermodynamic Aspects of Ternary Complex Formation

The efficiency of PROTAC-mediated degradation is not solely dependent on the binary binding affinities of the PROTAC for its target and the E3 ligase. The kinetics and thermodynamics of the ternary complex itself play a more crucial role in determining the potency and speed of degradation. elifesciences.orgnih.gov

A key parameter in the formation of the ternary complex is cooperativity (α). nih.govbiorxiv.org Cooperativity describes the influence that the binding of one protein partner (e.g., the target protein) to the PROTAC has on the binding of the second protein partner (the E3 ligase). portlandpress.comnih.gov

Positive Cooperativity (α > 1): Occurs when the formation of new, favorable interactions between the target protein and the E3 ligase stabilizes the ternary complex. portlandpress.comnih.gov This enhanced stability can lead to more efficient ubiquitination and degradation.

Negative Cooperativity (α < 1): Occurs when steric clashes or other unfavorable interactions between the two proteins destabilize the ternary complex. portlandpress.comnih.gov

No Cooperativity (α = 1): The binding of the two proteins is independent.

The following table presents data from a study on PROTACs targeting different bromodomains (BDs), illustrating how cooperativity can vary.

PROTACTarget ProteinE3 LigaseCooperativity (α)Ternary Complex Half-life (t1/2)Outcome
MZ1Brd4BD2VHL5.677 sPositive cooperativity, stable complex
MZ1Brd3BD2VHL1.1< 1 sNo cooperativity, unstable complex
MZ1Brd2BD1VHL1.3< 1 sLow cooperativity, unstable complex

Data derived from studies on the VHL E3 ligase system, illustrating the principles of cooperativity applicable to CRBN-based systems. nih.gov

This variability underscores the complexity of designing effective PROTACs, where achieving a productive and sufficiently stable ternary complex is a central challenge. nih.govnih.gov

Event-Driven Catalytic Nature of this compound-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) that incorporate the this compound moiety function as potent mediators of targeted protein degradation. A key feature of their mechanism of action is their event-driven, catalytic nature. Unlike traditional enzyme inhibitors that operate on a one-to-one stoichiometric basis with their target proteins, a single PROTAC molecule can induce the degradation of multiple target protein molecules. This sub-stoichiometric efficacy is a hallmark of PROTAC technology and significantly contributes to their therapeutic potential.

The catalytic cycle of a pomalidomide-based PROTAC begins with the formation of a ternary complex, wherein the PROTAC molecule simultaneously binds to the target protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Once the target protein is polyubiquitinated, it is recognized and degraded by the proteasome. Following the ubiquitination event, the PROTAC molecule is released from the complex and is free to engage another target protein and E3 ligase, thus initiating a new cycle of degradation. This ability to be recycled for multiple rounds of target degradation underscores the catalytic nature of these molecules.

Detailed Research Findings

While specific kinetic studies quantifying the catalytic turnover of a PROTAC utilizing the precise this compound linker are not extensively available in the public domain, the principles of their catalytic action are well-established through studies of various pomalidomide-based PROTACs. Research in the field has consistently demonstrated that these molecules can induce profound and sustained degradation of target proteins at sub-stoichiometric concentrations.

For instance, studies on analogous pomalidomide-based PROTACs have shown that even at concentrations significantly lower than the intracellular concentration of the target protein, substantial degradation can be achieved over time. This is a direct consequence of the PROTAC's ability to engage in multiple rounds of degradation. The catalytic efficiency can be assessed by determining the turnover number (TON), which represents the number of target protein molecules degraded by a single PROTAC molecule over a specific period.

To illustrate the catalytic nature of a hypothetical PROTAC, "PROTAC-X," which incorporates this compound to target a specific protein of interest (POI), we can consider a typical experimental scenario. In such an experiment, cultured cells expressing the POI would be treated with varying concentrations of PROTAC-X, and the levels of the POI would be monitored over time.

The data would be expected to show a time- and concentration-dependent decrease in the POI levels. Significantly, substantial degradation would be observed at concentrations of PROTAC-X that are well below the cellular concentration of the POI, confirming its sub-stoichiometric, catalytic activity.

Below are illustrative data tables representing the expected outcomes of such an experiment.

Table 1: Time-Dependent Degradation of Target Protein (POI) by PROTAC-X

Time (hours)POI Level (% of control) at 10 nM PROTAC-XPOI Level (% of control) at 50 nM PROTAC-X
0100100
28570
46045
83015
16105
245<5

Table 2: Concentration-Dependent Degradation of Target Protein (POI) by PROTAC-X at 24 hours

PROTAC-X Concentration (nM)POI Level (% of control)
0100
180
555
1020
505
100<5

These tables demonstrate the potent and sustained degradation of the target protein, which is characteristic of the event-driven catalytic nature of pomalidomide-based PROTACs. The ability to achieve significant degradation at low nanomolar concentrations highlights the efficiency of these molecules in hijacking the cell's ubiquitin-proteasome system for targeted protein removal.

Applications of Pomalidomide Peg3 C2 Nh2 Hydrochloride in Targeted Protein Degradation Research

PROTAC Synthesis and Library Generation

The rational design and synthesis of PROTACs are central to the success of TPD research. The modular nature of Pomalidomide-PEG3-C2-NH2 hydrochloride is instrumental in the construction and screening of extensive PROTAC libraries to identify optimal degraders for a given target.

The construction of diverse PROTAC libraries is essential for exploring the complex structure-activity relationships (SAR) that govern ternary complex formation and degradation efficiency. This compound facilitates this process by providing a consistent, high-affinity CRBN-recruiting element and a versatile linker with a reactive handle.

Researchers employ several strategies to build diverse PROTAC scaffolds using this building block:

Modular Synthesis: The primary strategy involves a convergent synthesis where the Pomalidomide-E3-ligase-linker fragment is coupled with various protein-targeting ligands. The terminal amine on this compound is readily functionalized, typically through amide bond formation with a carboxylic acid on the target ligand. This modularity allows chemists to rapidly generate a multitude of distinct PROTAC molecules by pairing the pomalidomide-linker with a wide array of target-binding warheads. rsc.orgrsc.org

Linker Diversity: While this compound provides a specific PEG3 linker, the principles of its use extend to creating libraries with varied linker compositions. The linker's length, rigidity, and attachment points are critical for productive ternary complex formation. chemrxiv.org Synthetic strategies often involve creating analogues of this building block with different linker types (e.g., alkyl chains, piperazines) and lengths to comprehensively explore the chemical space and optimize degrader potency. chemrxiv.org

One-Pot Synthesis: To accelerate the generation of PROTAC libraries, one-pot synthesis methods have been developed. For instance, a one-pot approach utilizing a photoinduced C(sp²)–C(sp³) coupling followed by amide formation allows for the rapid synthesis of CRBN-based PROTACs. researchgate.net Another strategy exploits the differential reactivity of primary and secondary amines to achieve a one-pot synthesis of JQ1-pomalidomide conjugates, streamlining the creation of libraries for screening. rsc.org These methods significantly increase the throughput of PROTAC synthesis, enabling a more efficient exploration of SAR. rsc.orgresearchgate.net

The reliable and succinct preparation of pomalidomide-linker conjugates is crucial for these efforts, as traditional methods can suffer from low yields and the production of byproducts. rsc.orgrsc.org Optimized synthetic routes, such as the nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide, provide a robust method for producing pomalidomide-based building blocks in high yields, which is essential for library generation. rsc.org

Given the empirical nature of PROTAC design, the synthesis of large libraries must be coupled with high-throughput screening (HTS) methods to identify and optimize effective degraders. Various platforms are employed to assess the degradation efficiency of PROTAC libraries in a rapid and quantitative manner.

Key HTS technologies include:

Mass Spectrometry (MS)-Based Proteomics: Advanced MS workflows, such as label-free quantitation with data-independent acquisition (LFQ-DIA), enable the in-depth and high-throughput screening of PROTAC compounds. thermofisher.com This technique allows for the precise quantification of thousands of proteins across numerous samples, providing a global view of a PROTAC's on-target efficacy and off-target effects. The development of ultra-fast methods allows for unprecedented screening speeds, making it a valuable tool for identifying lead compounds from large libraries. thermofisher.com

Immunoassays: Techniques like the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) immunoassay are well-suited for HTS. nih.gov This method uses two antibodies labeled with different fluorophores that bind to distinct epitopes on the target protein. The FRET signal is proportional to the amount of protein present, allowing for the rapid quantification of protein degradation in a plate-based format.

High-Throughput Flow Cytometry (HTFC): This platform can detect changes in the fluorescence intensity of tagged proteins within cells distributed in 96- or 384-well plates. It offers automated sample handling and data acquisition, making it an efficient method for screening large numbers of PROTACs for their ability to degrade a fluorescently-tagged protein of interest.

Miniaturized Synthesis and Screening Platforms: An innovative approach integrates miniaturized, on-chip solid-phase synthesis of PROTAC libraries with direct biological screening. nih.gov This allows for the creation of hundreds of novel molecules on an array, followed by on-chip cell culturing and analysis of target protein levels, thereby accelerating the discovery process by combining synthesis and screening into a single platform. nih.gov

These HTS methodologies are critical for navigating the vast chemical space of PROTAC libraries to identify molecules with optimal degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Immunomodulatory Applications in Disease Contexts

The immunomodulatory effects of the pomalidomide (B1683931) moiety are central to its therapeutic action and its application in research. Pomalidomide, an analog of thalidomide (B1683933), is known to modulate the immune system, and these properties are harnessed in the PROTACs synthesized from this compound. nih.govnih.gov

Research has demonstrated that pomalidomide can significantly inhibit the proliferation and function of T-regulatory cells (Tregs), a specialized subpopulation of T cells that suppress immune responses. nih.govkcl.ac.uk This inhibitory action is crucial in contexts where an overactive Treg presence dampens a desired immune response, such as in cancer. northumbria.ac.uk The function of Tregs is critically dependent on the master transcription factor FoxP3 (Forkhead box P3). frontiersin.org Studies show that the inhibitory effect of pomalidomide on Treg function is associated with a decrease in FoxP3 expression. nih.govnorthumbria.ac.uk In in vitro experiments, both pomalidomide and its analog lenalidomide (B1683929) were found to inhibit the interleukin-2 (B1167480) (IL-2)-mediated generation of FoxP3-positive, CTLA-4-positive, CD25high, CD4+ Tregs from peripheral blood mononuclear cells (PBMCs) by up to 50%. nih.govkcl.ac.uknorthumbria.ac.uk

Table 1: Effect of Pomalidomide on T-Regulatory Cell Populations

Experimental Model Treatment Outcome Percentage Reduction Reference
In vitro (Human PBMCs) Pomalidomide Inhibition of IL-2 mediated generation of FoxP3+ Tregs Up to 50% nih.govkcl.ac.uknorthumbria.ac.uk

By inhibiting the suppressive function of Tregs, pomalidomide can enhance anti-tumor immunity. nih.gov Tregs often infiltrate tumors and create an immunosuppressive microenvironment that allows cancer cells to evade immune destruction. By reducing Treg numbers and function, the pomalidomide moiety helps to restore the activity of effector T cells that can recognize and kill tumor cells. kcl.ac.uknorthumbria.ac.uk In a preclinical murine tumor model, treatment with pomalidomide led to a significant decrease in the number of Tregs in the draining lymph nodes, which is a key site for the generation of anti-tumor immune responses. nih.gov This effect provides a rationale for the adjuvant-like properties of pomalidomide and its potential to overcome a significant barrier to effective tumor-specific immunity in cancer patients. northumbria.ac.uk

Exploration in Regenerative Medicine and Neural Stem Cell Proliferation

The applications of compounds that interact with Cereblon (CRBN) are being explored in the field of regenerative medicine, particularly concerning neural stem cells (NSCs). nih.gov CRBN, the direct target of the pomalidomide portion of the molecule, has been identified as a regulator of NSC proliferation in the developing brain. nih.gov This suggests that CRBN-based small molecules could potentially be used to control the growth and differentiation of NSCs. nih.gov

NSC-based therapies are a promising strategy for treating conditions like chronic spinal cord injury, as they can replace lost cells (neurons, oligodendrocytes, and astrocytes) and provide a supportive microenvironment for regeneration. nih.gov The ability to precisely control NSC proliferation using CRBN-modulating compounds, potentially delivered via advanced technologies like PROTACs derived from this compound, opens up new avenues for therapeutic development in regenerative medicine. nih.gov

Broader Applications in Medical Research and Cell Culture

This compound serves as a versatile tool in broader medical and cell biology research. biochempeg.com Its primary utility is as a protein degrader building block for the synthesis of PROTAC libraries. sigmaaldrich.com Researchers can use the terminal amine group to attach ligands for various proteins of interest, thereby creating a diverse set of molecules to screen for optimal degradation of a specific target. sigmaaldrich.com This approach is invaluable for studying protein function and for the initial stages of drug discovery. nih.gov

The molecule is also employed in the development of other advanced therapeutics, such as antibody-drug conjugates (ADCs), where the PEG linker can improve solubility and stability. myskinrecipes.com In cell culture, it is used to investigate the ubiquitin-proteasome system and to selectively eliminate specific proteins to understand their roles in cellular processes. medchemexpress.combiochempeg.com

Table 2: Chemical Compounds Mentioned

Compound Name Role/Significance
This compound A synthetic E3 ligase ligand-linker conjugate used to create PROTACs. medchemexpress.com
Pomalidomide An immunomodulatory drug that binds to the E3 ligase Cereblon (CRBN). nih.govnih.gov
Lenalidomide An analog of pomalidomide with immunomodulatory properties. nih.govkcl.ac.uknorthumbria.ac.uk
Thalidomide The parent compound of the immunomodulatory drug (IMiD) class. nih.govnih.gov

Methodological Approaches in Studying Pomalidomide Peg3 C2 Nh2 Hydrochloride Based Degraders

Biophysical Characterization of Molecular Interactions

Biophysical techniques are essential for directly measuring the binding events that underpin the activity of Pomalidomide-PEG3-C2-NH2 hydrochloride-based degraders. These methods provide quantitative data on binding affinities and the thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. ijpsjournal.comiaanalysis.com In the context of this compound-based degraders, SPR is employed to dissect the binding of the degrader to both its target protein and the E3 ligase, as well as the formation of the ternary complex. ijpsjournal.com

The experimental setup typically involves immobilizing one of the interacting partners, such as the E3 ligase or the target protein, onto a sensor chip. nih.gov The degrader and the other protein partner are then flowed over the chip surface. nih.gov By measuring the change in the refractive index at the sensor surface as binding occurs, one can determine the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is calculated. nih.gov

A key parameter assessed using SPR is cooperativity (α) , which quantifies the influence of the binary binding of one partner on the affinity of the other. cytivalifesciences.com It is calculated as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary). rackcdn.com A value of α > 1 indicates positive cooperativity, meaning the formation of the first binary complex enhances the binding of the second protein. nih.gov Conversely, α < 1 signifies negative cooperativity, and α = 1 indicates no cooperativity. nih.gov The formation of a stable ternary complex is crucial for efficient protein degradation. rsc.org

Table 1: Representative SPR Data for a Pomalidomide-Based Degrader

Interaction K_D (μM) Cooperativity (α)
Degrader <=> Target Protein 1.5 -
Degrader <=> E3 Ligase 2.0 -
(Degrader + E3 Ligase) <=> Target Protein 0.2 7.5
(Degrader + Target Protein) <=> E3 Ligase 0.25 8.0

This table presents illustrative data for a hypothetical pomalidomide-based degrader to demonstrate the application of SPR in determining binding affinities and cooperativity. The values are not specific to this compound.

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular interactions. nih.gov This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes. khanacademy.orgwhiterose.ac.uk

In a typical ITC experiment, a solution of the degrader is titrated into a solution containing the target protein or the E3 ligase in the sample cell of the calorimeter. khanacademy.org The heat released or absorbed during the binding event is measured and plotted against the molar ratio of the reactants. whiterose.ac.uk The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. researchgate.net

ITC is particularly valuable for validating the binding affinities obtained from other methods like SPR and for providing a deeper understanding of the driving forces behind the interaction. nih.gov For example, a negative ΔH suggests that the interaction is enthalpically driven, often due to the formation of favorable hydrogen bonds and van der Waals interactions. khanacademy.org A positive TΔS indicates an entropically driven interaction, which can be due to the release of ordered solvent molecules from the binding interface. khanacademy.org

Table 2: Representative ITC Data for a Pomalidomide-Based Degrader

Interaction K_D (μM) n (stoichiometry) ΔH (kcal/mol) -TΔS (kcal/mol)
Degrader + Target Protein 1.8 1.1 -8.5 2.1
Degrader + E3 Ligase 2.2 0.9 -7.9 1.8

This table provides representative thermodynamic data for a hypothetical pomalidomide-based degrader. The values are not specific to this compound.

Cellular and Biochemical Assays for Degradation Profiling

While biophysical methods confirm the molecular interactions, cellular and biochemical assays are necessary to demonstrate that these interactions translate into the intended biological outcome: the degradation of the target protein within a cellular context.

Quantitative proteomics, often utilizing mass spectrometry, is a powerful tool for assessing the global protein abundance changes in cells following treatment with a degrader. nih.gov This technique allows for an unbiased assessment of both the intended "on-target" degradation and any unintended "off-target" effects. biorxiv.orgnih.gov

In a typical quantitative proteomics experiment, cells are treated with the this compound-based degrader or a vehicle control. acs.org The proteome of the cells is then extracted, digested into peptides, and analyzed by mass spectrometry. nih.gov By comparing the abundance of thousands of proteins between the treated and control samples, researchers can identify proteins that are significantly downregulated, indicating degradation. acs.org This approach is crucial for evaluating the selectivity of the degrader. nih.gov Pomalidomide-based degraders have been known to sometimes induce the degradation of zinc finger (ZF) proteins, making a broad proteomic assessment important. nih.gov

Flow cytometry is a high-throughput technique that can be used to quantify protein levels in individual cells. kcasbio.com This method is particularly useful for measuring the degradation of cell surface or intracellular proteins. kcasbio.com Cells are typically stained with fluorescently labeled antibodies that specifically bind to the target protein. The fluorescence intensity of each cell is then measured as it passes through the laser of a flow cytometer. A decrease in fluorescence intensity in cells treated with the degrader compared to control cells indicates protein degradation. acs.org

Flow cytometry allows for the analysis of a large number of cells, providing statistically robust data. springernature.com It can also be used to analyze specific cell populations within a heterogeneous sample and to correlate protein degradation with cellular phenotypes, such as apoptosis or changes in cell cycle. kcasbio.com

Immunoblotting, or Western blotting, is a widely used technique to detect and quantify the abundance of a specific protein in a complex mixture, such as a cell lysate. nih.gov It is a fundamental assay for validating the degradation of a target protein by a this compound-based degrader. acs.org

The process involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the target protein. nih.gov The amount of antibody bound to the protein of interest is then detected, often using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal. semanticscholar.org A reduction in the signal in samples from degrader-treated cells compared to controls confirms protein degradation. acs.org Loading controls, such as housekeeping proteins with stable expression levels, are used to ensure equal protein loading between samples. nih.gov

Cell Viability, Proliferation, and Apoptosis Assays

The initial evaluation of a novel this compound-based degrader involves a battery of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines. These assays are fundamental in establishing the potency and efficacy of the degrader at a cellular level.

One prominent example of a degrader utilizing a pomalidomide-based E3 ligase ligand is MD-224, a potent degrader of the murine double minute 2 (MDM2) protein. In studies involving MD-224, researchers have employed various assays to assess its impact on cell fate. For instance, the inhibition of cell growth in leukemia cell lines carrying wild-type p53 is a key measure of its efficacy. MD-224 has demonstrated low nanomolar IC50 values in a panel of acute leukemia cell lines, indicating its high potency. opnme.com

To specifically dissect the mechanism of cell death induced by these degraders, apoptosis assays are crucial. For MD-224, flow cytometry analysis using Annexin V and propidium iodide (PI) double staining has been utilized to quantify the induction of apoptosis in RS4;11 leukemia cells. nih.gov Such studies have revealed that MD-224 is significantly more potent at inducing apoptosis than corresponding small molecule inhibitors, a hallmark of the PROTAC approach which leads to the complete removal of the target protein. nih.gov

In contrast, studies with BI-3663, a degrader of focal adhesion tyrosine kinase (PTK2) also built with a pomalidomide-based ligand, have shown that despite effective degradation of PTK2 in hepatocellular carcinoma (HCC) cell lines, it did not translate to the expected antiproliferative effects in the tested cell lines. nih.gov This highlights the importance of these assays in not only determining efficacy but also in understanding the complex relationship between protein degradation and cellular phenotype.

Table 1: In Vitro Cellular Assay Data for Pomalidomide-based Degraders

DegraderTarget ProteinCell LineAssay TypeKey Finding
MD-224MDM2RS4;11 (Leukemia)Cell Growth InhibitionIC50 of 1.5 nM
MD-224RS4;11 (Leukemia)Apoptosis (Annexin V/PI)>10-fold more potent than inhibitor
BI-3663PTK2Panel of 11 HCC cell linesProliferation AssayNo significant antiproliferative effect

In Vivo Pharmacological and Efficacy Studies

Following promising in vitro data, the evaluation of this compound-based degraders moves to in vivo models to assess their therapeutic potential in a more complex biological system.

Establishment and Characterization of Preclinical Animal Models (e.g., murine xenografts)

The most common preclinical models for evaluating anti-cancer therapies are murine xenografts. In the case of MD-224, the RS4;11 human leukemia xenograft model in mice has been instrumental. opnme.com This involves the subcutaneous injection of the cancer cells into immunodeficient mice, allowing for the growth of a solid tumor that can be monitored and measured over time. The choice of the cell line for the xenograft is critical and is typically based on the in vitro sensitivity to the degrader and the expression of the target protein.

Assessment of Tumor Growth Inhibition and Metastatic Potential

The primary endpoint in these preclinical studies is often the assessment of tumor growth inhibition. For MD-224, studies in the RS4;11 xenograft model have demonstrated its remarkable ability to achieve complete and durable tumor regression at well-tolerated doses. opnme.com This level of efficacy, where the tumors are not just inhibited in their growth but are eliminated, is a significant finding and showcases the potential of this therapeutic strategy. While not explicitly detailed in the provided information, these models can also be adapted to study metastatic potential by using orthotopic implantation or by monitoring for the spread of cancer cells to distant organs.

Monitoring of Immune Cell Proportions and Responses (e.g., CD8+ lymphocytes)

An important aspect of therapies involving pomalidomide (B1683931) is its known immunomodulatory effects. Pomalidomide can enhance the activity of T cells and natural killer (NK) cells. While specific studies on the monitoring of immune cell proportions in response to this compound-based degraders are not detailed in the provided search results, it is a critical area of investigation. It is plausible that in addition to the direct degradation of the target protein in cancer cells, these PROTACs could also engage the immune system to contribute to their anti-tumor activity. Future studies would likely involve flow cytometric analysis of immune cell populations, such as CD8+ T lymphocytes, within the tumor microenvironment and in peripheral blood to assess the immunomodulatory impact of these degraders.

Pharmacodynamic Biomarker Monitoring

To confirm that the degrader is hitting its target in vivo, pharmacodynamic (PD) biomarker monitoring is essential. In the studies with MD-224 in the RS4;11 xenograft model, tumor tissues were analyzed by western blotting to assess the levels of MDM2 and its downstream effector proteins. opnme.com These analyses showed that a single dose of MD-224 led to the effective degradation of MDM2, which in turn resulted in the activation of the tumor suppressor p53 and its downstream target p21. Furthermore, the cleavage of PARP, a marker of apoptosis, was also observed, confirming the mechanism of action in vivo. opnme.com

Table 2: In Vivo Study Findings for MD-224 in RS4;11 Xenograft Model

ParameterMethodResult
Tumor GrowthCaliper MeasurementComplete and durable tumor regression
MDM2 Protein LevelsWestern BlotEffective degradation
p53 ActivationWestern BlotUpregulation of p53 and p21
Apoptosis InductionWestern BlotCleavage of PARP

Omics-based Investigations for Mechanistic Elucidation

To gain a deeper and more unbiased understanding of the cellular effects of this compound-based degraders, omics-based approaches are increasingly being employed.

In the case of BI-3663, a total proteome analysis was conducted on A549 cells treated with the degrader. nih.gov This powerful technique uses mass spectrometry to quantify thousands of proteins in a single experiment, providing a global view of the changes in the proteome upon drug treatment. The results of this study revealed that BI-3663 was highly selective for its intended target, PTK2, with no other proteins showing significant changes in abundance. This is a crucial piece of information for the development of a safe and effective therapeutic, as off-target effects are a major concern.

While not detailed for the specific degraders mentioned, other omics approaches such as transcriptomics (RNA-sequencing) and metabolomics could also be employed to further elucidate the downstream signaling pathways affected by the degradation of the target protein and to identify potential resistance mechanisms. For instance, a multi-omics investigation into pomalidomide resistance in multiple myeloma has highlighted the role of the complement system and metabolic pathways, suggesting that similar approaches could yield valuable insights for pomalidomide-based degraders. thermofisher.cn

Integrated Proteomic and Metabonomic Analyses of Biological Samples

To comprehend the global cellular impact of a Pomalidomide-based degrader, researchers often turn to integrated 'omics' approaches. These techniques provide a broad, unbiased view of the changes occurring within a cell upon treatment.

Proteomic Analysis: Quantitative proteomics, typically using mass spectrometry, is a powerful tool to confirm the degradation of the intended target protein and to identify any off-target effects. In this approach, cells are treated with the PROTAC, and the total protein content is extracted, digested into peptides, and analyzed. By comparing the proteome of treated cells to untreated controls, researchers can quantify the change in abundance for thousands of proteins. This method confirms the selectivity of the degrader, ensuring that only the protein of interest is removed, while also flagging the unintended degradation of other proteins, such as endogenous zinc finger (ZF) proteins, which can be a concern with pomalidomide-based PROTACs researchgate.net.

Metabonomic Analysis: Metabonomics involves the study of metabolic profiles in biological systems. Following treatment with a degrader, cellular metabolites are extracted and analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. This provides a functional readout of the cellular state. The degradation of a key protein, such as an enzyme or a transcription factor, can lead to significant downstream alterations in metabolic pathways. By mapping these changes, investigators can understand the functional consequences of degrading the target protein and uncover potential biomarkers of drug activity.

The integration of these two datasets provides a comprehensive picture of the degrader's mechanism of action, linking the degradation of a specific protein to subsequent changes in cellular function and metabolism.

Gene Expression Profiling and Pathway Enrichment Analysis

To understand how cells respond to the degradation of a target protein at the transcriptional level, gene expression profiling is utilized.

Gene Expression Profiling: Techniques such as RNA-sequencing (RNA-seq) or DNA microarrays are used to measure the messenger RNA (mRNA) levels of thousands of genes simultaneously. This allows for a comparison of the global gene expression patterns between cells treated with a Pomalidomide-based degrader and control cells. The analysis can reveal the upregulation or downregulation of specific genes that are transcriptionally regulated by the degraded protein or by pathways affected by its absence.

Pathway Enrichment Analysis: The large datasets generated from gene expression profiling are interpreted using bioinformatics tools for pathway enrichment analysis mdpi.com. This statistical method determines whether a predefined set of genes (e.g., those involved in a specific signaling pathway) is statistically overrepresented in the list of differentially expressed genes. This analysis helps to identify the biological processes and signaling pathways that are most significantly perturbed by the degrader's activity, providing crucial insights into its broader physiological effects and mechanism of action mdpi.com.

Table 1: Representative Data from a Pathway Enrichment Analysis for a Hypothetical Pomalidomide-Based Degrader
Biological Pathwayp-valueFold EnrichmentAffected Genes
Cell Cycle Regulation&lt;0.0014.5CDK1, CCNB1, PLK1
Apoptosis Signaling&lt;0.013.2BCL2, BAX, CASP3
NF-κB Signaling&lt;0.052.1RELA, IKBKB, TNF

Computational Modeling and Structure-Guided Design Approaches

Computational methods are indispensable for the rational design and optimization of PROTACs derived from this compound. These approaches provide atomic-level insights that guide the synthesis of more potent and selective molecules.

Molecular Docking and Dynamics Simulations for Ternary Complex Prediction

The formation of a stable and conformationally competent ternary complex (Target Protein—PROTAC—E3 Ligase) is a prerequisite for successful protein degradation nih.govnih.gov. Computational modeling plays a key role in predicting and analyzing these complexes.

Molecular Docking: This technique is used to predict the preferred orientation of the PROTAC when bound to both the target protein and the Cereblon E3 ligase. Starting with the known structures of the target protein and the CRBN-pomalidomide complex, docking algorithms generate numerous possible conformations of the ternary assembly biorxiv.org. These models are then scored and ranked to identify the most plausible and energetically favorable arrangements, providing initial structural hypotheses for how the degrader bridges the two proteins nih.gov.

In Silico Prediction of Drug-Likeness Properties

Before committing to costly and time-consuming synthesis, computational tools are used to predict the "drug-likeness" of a potential PROTAC molecule. This involves evaluating its physicochemical properties to assess its potential as a therapeutic agent, focusing on ADME (absorption, distribution, metabolism, and excretion) characteristics nih.govnih.gov.

Various computational models and rules, such as Lipinski's Rule of Five, are applied to predict properties like molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors mdpi.com. These in silico predictions help filter out compounds with undesirable properties early in the drug discovery process, allowing researchers to prioritize the synthesis of candidates with a higher probability of success nih.gov. For a linker-containing molecule like this compound, these predictions are vital for guiding its incorporation into larger PROTAC structures that maintain favorable drug-like properties.

Table 2: Predicted Physicochemical Properties for this compound
PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (g/mol)484.93≤ 500Yes
logP (Octanol/Water Partition)-1.2≤ 5Yes
Hydrogen Bond Donors3≤ 5Yes
Hydrogen Bond Acceptors8≤ 10Yes

Mechanisms of Resistance to Pomalidomide Based Degraders and Overcoming Strategies

Acquired Resistance Mechanisms in Malignancies (e.g., Multiple Myeloma)

Acquired resistance to pomalidomide (B1683931) is a significant clinical challenge, particularly in malignancies like multiple myeloma. nih.govresearchgate.net This resistance can be driven by genetic and non-genetic alterations that affect the drug's target, activate alternative survival pathways, dysregulate cellular metabolism, or modify the tumor's interaction with the immune system. nih.govnih.govnih.gov

Cereblon (CRBN) Expression and Functional Alterations

Cereblon (CRBN) is the primary target of immunomodulatory drugs (IMiDs) like pomalidomide and is essential for their therapeutic effect. nih.govnih.gov Alterations in CRBN are a key mechanism of acquired resistance. Studies have shown that myeloma cells with depleted CRBN become highly resistant to both lenalidomide (B1683929) and pomalidomide. nih.gov

Several types of genetic alterations in the CRBN gene have been associated with resistance:

Mutations: Point mutations in the CRBN gene can impair pomalidomide binding. nih.gov

Copy Loss and Structural Variation: Deletion or structural changes in the CRBN locus can lead to reduced or absent protein expression. nih.govox.ac.uk

Transcript Splicing Variants: An increase in non-functional splice variants of CRBN mRNA, such as one that excludes exon 10, can lead to a non-functional protein that cannot be bound by pomalidomide. nih.govranchobiosciences.com

The frequency of these CRBN aberrations increases with continued exposure to IMiDs. While rare in newly diagnosed patients, they are found in a significant portion of patients who have become refractory to pomalidomide. nih.govranchobiosciences.com For instance, by the time patients become refractory to pomalidomide, almost one-third may have genetic alterations in CRBN. nih.govox.ac.uk The presence of these alterations is linked to poorer clinical outcomes with pomalidomide-based treatments in patients already resistant to lenalidomide. nih.govox.ac.uk

CRBN Alteration Effect on Pomalidomide Action Frequency in Refractory Patients
Point MutationsImpaired drug bindingIncreases with IMiD exposure nih.gov
Copy Loss/Structural VariationReduced or absent protein expressionIncreases with IMiD exposure nih.govox.ac.uk
Exon 10 Splicing VariantNon-functional proteinIncreases with IMiD exposure nih.govranchobiosciences.com

Activation of Compensatory Signaling Pathways (e.g., Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MEK/ERK) pathway)

Cancer cells can develop resistance to pomalidomide by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the effects of the drug. One such critical pathway is the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MEK/ERK) pathway. nih.gov

Hyperactivity of the MEK1/ERK pathway has been observed in myeloma cells with acquired IMiD resistance. nih.gov This activation can occur independently of the CRBN-IKZF1/3 axis, which is the primary target of pomalidomide. nih.gov The activation of MEK/ERK signaling can be triggered by factors in the tumor microenvironment, such as IL-6, which can lead to the degradation of TNF receptor-associated factor 2 (TRAF2) and subsequent stimulation of both NF-κB and ERK signaling. nih.gov Knockout of TRAF2 in myeloma cells has been shown to confer significant resistance to both lenalidomide and pomalidomide, alongside the activation of these compensatory pathways. nih.gov

Metabolic Dysregulation and Modulatory Effects (e.g., Glycine (B1666218) levels)

Metabolic reprogramming is an emerging hallmark of cancer and can contribute to drug resistance. youtube.comfrontiersin.org In the context of pomalidomide resistance in multiple myeloma, specific metabolic changes have been identified. Integrated proteomic and metabolomic analyses of plasma from pomalidomide-resistant and sensitive patients have revealed significant metabolic dysregulation. nih.govresearchgate.net

A key finding is the significant downregulation of glycine levels in the serum of pomalidomide-resistant patients. nih.govresearchgate.net Further research has demonstrated that the addition of exogenous glycine can increase the sensitivity of multiple myeloma cell lines to pomalidomide, promoting apoptosis and suppressing proliferation in these cells when combined with the drug. nih.gov This suggests that lower glycine levels may contribute to resistance, and restoring these levels could be a potential therapeutic strategy to overcome it. nih.gov

Changes in Immune Microenvironment and Complement Pathway Activity

The tumor immune microenvironment plays a significant role in the development of drug resistance. nih.govoaepublish.com Pomalidomide exerts part of its anti-cancer effect by modulating the immune system. nih.gov Resistance can arise from changes in this microenvironment that blunt the drug's immunomodulatory effects.

Studies have shown distinct molecular changes in the plasma of resistant patients, pointing to the involvement of the immune system. nih.gov Specifically, a consistent decrease in the levels of complement components has been observed in the pomalidomide-resistant group. nih.govresearchgate.net The complement system is a part of the innate immune response, and its suppression in resistant patients suggests a diminished anti-tumor immune response. nih.gov

In addition to changes in the complement pathway, alterations in the proportions of immune cells have been noted. Pomalidomide-resistant patients have been found to have a lower proportion of B cells and a higher proportion of T follicular helper cells in their peripheral blood compared to sensitive patients. nih.gov These findings indicate an underlying immune signature that may predict the likelihood of benefiting from pomalidomide treatment and highlight the complex interplay between the drug, the tumor, and the host immune system in determining therapeutic outcomes. nih.gov

Strategies to Counteract Resistance

The development of resistance to pomalidomide-based degraders necessitates the exploration of novel therapeutic strategies. A primary approach involves circumventing the mechanisms of resistance by engaging alternative cellular machinery for protein degradation.

Exploration of Alternative E3 Ligases for Degradation (e.g., VHL, IAP, FBXO22)

Since a major mechanism of resistance to pomalidomide involves alterations in its direct target, the E3 ligase substrate receptor Cereblon (CRBN), a logical strategy to overcome this is to hijack other E3 ligases. researchgate.net This approach underpins the development of new classes of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), which can be designed to utilize different E3 ligases.

By engaging alternative E3 ligases, it is possible to induce the degradation of target proteins even in cells that have developed resistance to CRBN-based degraders. Several E3 ligases are being explored for this purpose:

Von Hippel-Lindau (VHL): VHL is a well-characterized E3 ligase substrate receptor that is frequently used in the design of PROTACs. Developing degraders that utilize VHL could be effective in CRBN-resistant tumors. researchgate.net

Inhibitor of Apoptosis Proteins (IAPs): The IAP family of proteins also contains E3 ligase activity and represents another promising target for developing novel degraders.

FBXO22: Recent research has identified FBXO22 as an E3 ligase that can be harnessed for targeted protein degradation. This provides another avenue to bypass CRBN-mediated resistance mechanisms. researchgate.net

The exploration of these and other E3 ligases expands the toolkit for targeted protein degradation and offers a promising strategy to address the clinical challenge of acquired resistance to pomalidomide and other CRBN-dependent therapies. researchgate.net

Rational Design of Next-Generation PROTACs with Modified Ligands or Linkers

The emergence of resistance to pomalidomide-based degraders has necessitated the rational design of new and more effective Proteolysis Targeting Chimeras (PROTACs). nih.gov A key strategy involves the modification of the core components of the PROTAC molecule: the E3 ligase ligand (in this case, a pomalidomide derivative), the linker, and the warhead that binds the target protein. nih.govexplorationpub.com Pomalidomide-PEG3-C2-NH2 hydrochloride serves as a prefabricated component, providing the pomalidomide ligand and a flexible PEGylated linker with a terminal amine group ready for conjugation to a target-binding ligand. sigmaaldrich.commedchemexpress.com

Research has shown that even minor changes to ligands and linkers can significantly impact the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for successful protein degradation. explorationpub.comsigmaaldrich.com Scientists are systematically modifying the pomalidomide scaffold to enhance binding affinity for the Cereblon (CRBN) E3 ligase and to reduce off-target effects. researchgate.net For instance, modifications at the C5 position of the pomalidomide phthalimide (B116566) ring have been shown to reduce the off-target degradation of zinc-finger proteins, a common issue with earlier pomalidomide-based PROTACs. researchgate.net By attaching the linker at the C5 position and avoiding hydrogen bond donors on the phthalimide ring, designers can minimize these unwanted effects.

Linker optimization is another critical aspect of next-generation PROTAC design. The length, rigidity, and composition of the linker are crucial for establishing productive interactions within the ternary complex. explorationpub.com The use of linkers like the PEG3-C2 moiety in this compound provides flexibility, which can be essential for achieving the correct orientation between the target protein and the E3 ligase. Researchers have developed PROTACs that can overcome resistance mutations in target proteins. For example, pomalidomide-based PROTACs have been designed to degrade Bruton's tyrosine kinase (BTK) containing the C481S mutation, which confers resistance to the inhibitor ibrutinib. nih.gov Similarly, novel PROTACs have been developed to target and degrade EGFR proteins with resistance-conferring mutations like T790M. nih.govfigshare.com These next-generation degraders demonstrate how rational design can create therapies that remain effective even after cancer cells evolve to resist traditional inhibitors. nih.govresearchgate.net

Table 1: Examples of Rational PROTAC Design Strategies
Design StrategyModification DetailObjectiveExample TargetReference
Ligand ModificationSubstitution at the C5 position of the pomalidomide phthalimide ring.Reduce off-target degradation of zinc-finger proteins.ALK researchgate.net
Linker OptimizationVarying linker length and composition (e.g., PEG vs. alkyl chains).Improve ternary complex formation and degradation potency.Bcr-Abl researchgate.net
Overcoming Target MutationUsing a reversible binding warhead linked to pomalidomide.Degrade mutated proteins that are resistant to covalent inhibitors.BTKC481S nih.gov
Targeting Mutated ReceptorsDeveloping novel pomalidomide-based PROTACs.Induce degradation of both wild-type and resistant mutant proteins.EGFRT790M nih.govfigshare.com

Synergistic Combination Therapy Approaches with Existing Agents

Combining pomalidomide-based degraders with other therapeutic agents is a promising strategy to enhance anti-cancer activity and overcome resistance. researchgate.net The rationale behind this approach is to target multiple, non-overlapping cellular pathways, thereby creating a multi-pronged attack on cancer cells that can be more effective than single-agent therapy. nih.govnih.gov

Preclinical studies have demonstrated significant synergy between pomalidomide and various other drugs. For example, the combination of pomalidomide with the novel proteasome inhibitor marizomib (B1676077) has been shown to induce synergistic anti-myeloma activity, even in cells resistant to the widely used proteasome inhibitor bortezomib (B1684674). nih.gov This combination leads to enhanced apoptosis (programmed cell death) and can overcome the protective effects of the bone marrow microenvironment. nih.gov Another study showed that combining the BRD9 degrader CFT8634 with pomalidomide resulted in synergistic activity in multiple myeloma models, suggesting this could be a viable therapeutic strategy for patients. researchgate.net

Combination therapy can also resensitize resistant cells to treatment. In models of acquired resistance to pomalidomide and dexamethasone, the upregulation of the MEK/ERK signaling pathway was observed. nih.gov The addition of a MEK inhibitor, selumetinib, was able to restore sensitivity to the pomalidomide-based therapy. nih.gov These findings provide a strong rationale for the ongoing clinical trials evaluating pomalidomide in combination with a wide range of agents, including other immunomodulatory drugs, proteasome inhibitors, and monoclonal antibodies, to improve outcomes for patients with relapsed/refractory multiple myeloma. nih.govresearchgate.net

Table 2: Synergistic Combinations with Pomalidomide-Based Therapies
Combination AgentAgent ClassObserved SynergyDisease ModelReference
MarizomibProteasome InhibitorSynergistic cytotoxicity and apoptosis; overcomes bortezomib resistance.Multiple Myeloma nih.gov
CFT8634BRD9 DegraderSynergistic anti-proliferative activity in vitro and in vivo.Multiple Myeloma researchgate.net
DexamethasoneCorticosteroidSignificant synergistic effects in relapsed/refractory patients.Multiple Myeloma nih.gov
SelumetinibMEK InhibitorResensitizes resistant cells to pomalidomide-dexamethasone.Multiple Myeloma nih.gov

Differential Resistance Profiles of Immunomodulatory Drugs (IMiDs) and PROTACs

While both traditional IMiDs (like pomalidomide) and pomalidomide-based PROTACs rely on the CRBN E3 ligase to function, their mechanisms of action and, consequently, their resistance profiles can differ significantly. nih.govashpublications.org Resistance to IMiDs is often linked to alterations in the CRBN pathway. nih.gov This can include downregulation of CRBN expression, mutations in the CRBN gene, or changes in the expression of associated proteins in the ubiquitin-proteasome system. ashpublications.orgnih.govnih.gov When CRBN levels are low or the protein is non-functional, IMiDs cannot effectively induce the degradation of their target neosubstrates, such as Ikaros and Aiolos, leading to drug resistance. ashpublications.orgtandfonline.com

However, resistance to one IMiD does not always translate to resistance to another. For instance, approximately one-third of patients who become resistant to lenalidomide may still respond to pomalidomide. ashpublications.org This lack of complete cross-resistance is attributed to the different binding affinities for CRBN and the differential requirements for CRBN and its substrates between the two drugs. nih.govnih.gov Newer CRBN E3 ligase modulators (CELMoDs), which bind to CRBN with even higher affinity, have shown activity in patients resistant to both lenalidomide and pomalidomide. ashpublications.orgtandfonline.com

PROTACs introduce another layer of complexity to resistance mechanisms. While they are also susceptible to resistance via alterations in the CRBN degradation machinery, their unique bifunctional nature offers a way to overcome resistance mechanisms that affect traditional inhibitors. nih.govashpublications.org A key advantage of PROTACs is their ability to degrade target proteins, rather than just inhibiting their function. This means that a PROTAC can be effective even if the target protein develops a mutation in its active site that makes it resistant to a conventional inhibitor. nih.gov As long as the PROTAC's "warhead" can still bind to another part of the protein, it can bring it to the E3 ligase for destruction. This principle has been demonstrated with BTK-targeting PROTACs that successfully degrade BTKC481S, a mutant form resistant to ibrutinib. nih.gov Therefore, while IMiDs and PROTACs share a dependency on a functional CRBN pathway, PROTACs may possess a distinct advantage in overcoming resistance driven by target protein mutations. nih.gov

Table 3: Comparison of Resistance Profiles
FeatureImmunomodulatory Drugs (IMiDs)PROTACsReference
Primary Resistance Mechanism Downregulation/mutation of CRBN; alterations in E3 ligase machinery.Downregulation/mutation of CRBN; alterations in E3 ligase machinery. ashpublications.org
Cross-Resistance Incomplete cross-resistance observed between different IMiDs (e.g., lenalidomide vs. pomalidomide).Dependent on the specific PROTAC and resistance mechanism. nih.gov
Overcoming Target-Based Resistance Not applicable, as they induce neosubstrate degradation.Can overcome resistance from target protein active site mutations by binding elsewhere and inducing degradation. nih.gov
Next-Generation Solutions Higher affinity CELMoDs (e.g., iberdomide, mezigdomide) can overcome resistance to earlier IMiDs.Rational design of ligands and linkers can overcome specific resistance mechanisms. researchgate.netashpublications.org

Future Perspectives and Emerging Avenues in Pomalidomide Peg3 C2 Nh2 Hydrochloride Research

Expansion of the Druggable Proteome via Novel E3 Ligase Recruitment

A primary limitation of current PROTAC technology, including those synthesized using Pomalidomide-PEG3-C2-NH2 hydrochloride, is the reliance on a small subset of the more than 600 known E3 ligases. nih.gov The vast majority of clinically and preclinically investigated PROTACs recruit either Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govfrontiersin.org This dependency restricts the full potential of TPD, as the expression levels and activity of these E3 ligases can vary between different tissues and disease states.

Future research is intensely focused on identifying and validating ligands for novel E3 ligases. nih.govnih.gov This expansion of the E3 ligase toolbox holds several key advantages:

Overcoming Resistance: Tumor cells can develop resistance to CRBN-based PROTACs by downregulating CRBN expression. Recruiting alternative E3 ligases could provide a powerful strategy to overcome this resistance mechanism.

Tissue and Disease Specificity: Many E3 ligases exhibit tissue-specific or disease-specific expression patterns. nih.govnih.gov By developing PROTACs that recruit these specific E3 ligases, it may be possible to achieve targeted protein degradation only in the desired tissues or cells, thereby minimizing off-target effects and improving the therapeutic index. nih.gov For instance, a PROTAC recruiting a muscle-specific E3 ligase would be expected to degrade its target protein primarily in muscle tissue.

Expanding the Scope of Degradable Proteins: The choice of E3 ligase can influence which proteins can be effectively degraded. Identifying new E3 ligases and their corresponding ligands will undoubtedly broaden the range of disease-causing proteins that can be targeted for degradation. nih.gov

Recent efforts have led to the discovery of ligands for other E3 ligases such as MDM2, cIAP1, and DCAF16, although they are less developed than those for CRBN and VHL. nih.govnih.gov The development of heterobifunctional PROTACs that can recruit multiple E3 ligases is also an emerging area of interest. acs.orgchemrxiv.org

Development of Tissue-Specific and Cell-Type Selective PROTACs to Enhance Therapeutic Index

A significant challenge in cancer therapy is the development of drugs that can selectively target tumor cells while sparing healthy tissues. While the recruitment of tissue-specific E3 ligases is one approach, other strategies are being actively pursued to enhance the selectivity of PROTACs, including those derived from this compound.

One promising strategy involves the development of Antibody-PROTAC Conjugates (APCs) . nih.gov In this approach, a PROTAC molecule is attached to a monoclonal antibody that specifically recognizes a tumor-associated antigen on the surface of cancer cells. This allows for the targeted delivery of the PROTAC to the tumor site, where it can then be internalized to degrade the target protein.

Another approach is the design of folate-caged PROTACs . nih.govspringermedizin.de Many cancer cells overexpress the folate receptor to meet their high demand for this vitamin. By attaching a folate molecule to the PROTAC, it can be preferentially taken up by cancer cells through the folate receptor. nih.gov

Furthermore, researchers are exploring the development of enzyme-activatable PROTACs . acs.org These PROTACs are designed to be inactive until they are cleaved by a specific enzyme that is overexpressed in the tumor microenvironment. This ensures that the PROTAC is only activated in the vicinity of the tumor, thereby minimizing systemic toxicity. acs.org

The development of these and other targeted delivery strategies will be crucial for improving the therapeutic index of PROTACs and realizing their full clinical potential.

Integration of Artificial Intelligence and Machine Learning for Accelerated PROTAC Design and Optimization

The design and optimization of PROTACs is a complex, multi-parameter process. The three components of a PROTAC—the warhead that binds to the protein of interest (POI), the E3 ligase ligand (such as pomalidomide), and the linker that connects them—must all be carefully optimized to achieve efficient and selective protein degradation. This complexity makes the traditional trial-and-error approach to PROTAC development both time-consuming and resource-intensive. griffith.edu.auresearchgate.net

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the PROTAC design process. mdpi.comresearchgate.netrsc.orgcolab.wscbirt.net These computational approaches can be used to:

Predict Ternary Complex Formation: The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation. AI/ML models can be trained to predict the stability of these complexes, allowing researchers to prioritize the synthesis of PROTACs that are most likely to be active. researchgate.netscienceopen.comscienceopen.com

Optimize Linker Design: The length, composition, and attachment points of the linker are critical for PROTAC activity. Generative AI models can be used to design novel linkers with optimal properties for a given POI-E3 ligase pair. griffith.edu.auresearchgate.netcbirt.net

Predict PROTAC Activity: ML models can be trained on existing PROTAC data to predict the degradation efficiency and selectivity of new PROTAC designs. mdpi.comcbirt.net This can help to reduce the number of compounds that need to be synthesized and tested experimentally. mdpi.com

Identify Novel E3 Ligase Ligands: AI can be used to screen large virtual libraries of compounds to identify potential new ligands for E3 ligases, thereby expanding the E3 ligase toolbox for PROTAC development. researchgate.netcolab.ws

Advanced Delivery Systems for Enhanced PROTAC Efficacy and Specificity

A major hurdle in the clinical development of PROTACs is their often-unfavorable pharmacokinetic properties, including poor solubility and low cell permeability. mdpi.comnih.gov These challenges are largely due to their high molecular weight and complex structures. To overcome these limitations, researchers are developing advanced delivery systems to improve the in vivo performance of PROTACs. slideshare.netnih.govrsc.orgissuu.com

Nanoparticle-based delivery systems are a particularly promising approach. frontiersin.orgnih.govfrontiersin.org PROTACs can be encapsulated within or conjugated to various types of nanoparticles, such as:

Lipid-based nanoparticles: These include liposomes and solid lipid nanoparticles, which are biocompatible and can protect the PROTAC from degradation in the bloodstream. frontiersin.orgnih.govfrontiersin.org

Polymeric nanoparticles: These can be engineered to release the PROTAC in a controlled manner in response to specific stimuli, such as changes in pH or the presence of certain enzymes in the tumor microenvironment. nih.govnih.gov

Metallic nanoparticles: Gold nanoparticles, for example, can be functionalized with both PROTACs and targeting ligands to achieve tumor-specific delivery. nih.gov

These nanoparticle formulations can improve the solubility and bioavailability of PROTACs, prolong their circulation time in the body, and facilitate their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. frontiersin.org Furthermore, the surface of nanoparticles can be decorated with targeting moieties, such as antibodies or peptides, to achieve active targeting to cancer cells. mdpi.comnih.gov

Translational Research and Clinical Development of this compound-Derived PROTACs

The ultimate goal of PROTAC research is to translate these promising molecules into effective therapies for patients. Several PROTACs, many of which utilize the CRBN E3 ligase, are currently in clinical trials for the treatment of various cancers. nih.govfrontiersin.org For example, ARV-110, a PROTAC that degrades the androgen receptor, and ARV-471, a PROTAC that degrades the estrogen receptor, have both advanced to phase II clinical trials for prostate and breast cancer, respectively. youtube.com

The clinical development of PROTACs derived from this compound and similar building blocks will require careful evaluation of their efficacy, safety, and pharmacokinetic profiles in human subjects. Key considerations in the translational research and clinical development of these molecules include:

Pharmacokinetics and Pharmacodynamics: Understanding how PROTACs are absorbed, distributed, metabolized, and excreted in the body is crucial for determining the optimal dosing regimen. Pharmacodynamic studies will be needed to assess the extent and duration of target protein degradation in patients.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a particular PROTAC will be essential for personalizing treatment.

Managing the "Hook Effect": At high concentrations, some PROTACs can form binary complexes with either the POI or the E3 ligase, rather than the productive ternary complex. nih.gov This "hook effect" can lead to a decrease in degradation efficiency and needs to be carefully managed in the clinic. nih.gov

Combination Therapies: PROTACs may be most effective when used in combination with other anticancer agents. Clinical trials will be needed to evaluate the safety and efficacy of these combination regimens.

The continued progress in the clinical development of PROTACs offers hope for a new paradigm in the treatment of cancer and other diseases that are currently difficult to treat with conventional small-molecule inhibitors.

Q & A

Q. How can researchers validate target engagement and degradation specificity in vivo?

  • Answer :
  • Pharmacodynamic Markers : Measure target protein levels in xenograft tissues via immunohistochemistry.
  • Bioluminescence Imaging : Use luciferase-tagged target proteins in murine models for real-time degradation monitoring .

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